Leucoside

Catalog No.
S1789972
CAS No.
M.F
C26H28O15
M. Wt
580.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Leucoside

Product Name

Leucoside

IUPAC Name

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

Molecular Formula

C26H28O15

Molecular Weight

580.5 g/mol

InChI

InChI=1S/C26H28O15/c27-7-15-18(33)20(35)24(41-25-21(36)17(32)13(31)8-37-25)26(39-15)40-23-19(34)16-12(30)5-11(29)6-14(16)38-22(23)9-1-3-10(28)4-2-9/h1-6,13,15,17-18,20-21,24-33,35-36H,7-8H2/t13-,15-,17+,18-,20+,21-,24-,25+,26+/m1/s1

InChI Key

RXAXTTGJEMODPY-CJNLAGEVSA-N

SMILES

C1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O

Leucoside is a glycoside compound primarily found in various plants, particularly in the leaves and flowers of certain species. It is characterized by its structure, which consists of a sugar moiety linked to a non-sugar aglycone part. The most common form of leucoside is derived from the flavonoid quercetin, where the sugar component is typically glucose. This compound plays a significant role in plant physiology and can influence various biological processes.

  • Since leucoside is likely a kaempferol glycoside, its mechanism of action might be related to the properties of kaempferol.
  • Kaempferol exhibits antioxidant and anti-inflammatory effects, potentially through scavenging free radicals and modulating cellular signaling pathways [].
  • However, specific research on the mechanism of leucoside is lacking.
  • Currently, there is no data available on the safety or hazards associated with leucoside.
  • Further research is required to determine its potential toxicity, flammability, and reactivity.

Limitations and Future Research

  • Scientific research on leucoside is scarce. More studies are needed to fully understand its structure, properties, potential health effects, and safety profile.
  • Investigating its isolation process, chemical reactions, and biological activity would be crucial for exploring its potential applications.
Typical of glycosides. These reactions include:

  • Hydrolysis: Leucoside can be hydrolyzed in the presence of acids or enzymes, resulting in the release of the aglycone (e.g., quercetin) and the sugar component (e.g., glucose). This reaction is crucial for understanding its bioavailability and metabolic pathways.
  • Oxidation: The aglycone portion can be oxidized, leading to the formation of various phenolic compounds, which may exhibit different biological activities.
  • Reduction: Under certain conditions, leucoside can be reduced to form other derivatives, impacting its solubility and reactivity.

These reactions are essential for studying how leucoside interacts with other compounds and its potential effects in biological systems.

Leucoside has been researched for its various biological activities, which include:

  • Antioxidant Properties: Leucoside exhibits strong antioxidant activity due to its flavonoid aglycone, which can scavenge free radicals and protect cells from oxidative stress.
  • Anti-inflammatory Effects: Studies have shown that leucoside can inhibit inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases.
  • Antimicrobial Activity: Some research indicates that leucoside possesses antimicrobial properties against certain bacteria and fungi, suggesting potential uses in natural preservatives or treatments.
  • Cytoprotective Effects: Leucoside has been observed to protect cells from apoptosis induced by various stressors, highlighting its potential role in cell survival mechanisms.

Leucoside can be synthesized through several methods:

  • Natural Extraction: The most common method involves extracting leucoside from plant sources where it naturally occurs. This process typically includes solvent extraction followed by purification techniques such as chromatography.
  • Chemical Synthesis: Leucoside can also be synthesized chemically through glycosylation reactions. In this method, a sugar moiety is attached to an aglycone using specific reagents under controlled conditions.
  • Enzymatic Synthesis: Enzymatic methods utilize glycosyltransferases to catalyze the transfer of sugar units to the aglycone, providing a more selective and environmentally friendly approach to synthesis.

These synthesis methods are vital for producing leucoside in sufficient quantities for research and application purposes.

Leucoside has several applications across different fields:

  • Pharmaceuticals: Due to its biological activities, leucoside is being explored as a potential therapeutic agent for conditions like cancer, diabetes, and cardiovascular diseases.
  • Cosmetics: Its antioxidant properties make leucoside a valuable ingredient in cosmetic formulations aimed at protecting skin from oxidative damage and aging.
  • Food Industry: Leucoside's antimicrobial properties allow it to be used as a natural preservative in food products.
  • Nutraceuticals: As a dietary supplement, leucoside is marketed for its health benefits, particularly those related to antioxidant and anti-inflammatory effects.

Research on leucoside's interactions with other compounds has revealed important insights:

  • Synergistic Effects: Studies have indicated that leucoside may enhance the effects of other antioxidants when used in combination, suggesting potential benefits in formulations aimed at improving health outcomes.
  • Metabolic Pathways: Investigations into how leucoside is metabolized reveal interactions with various enzymes that could affect its efficacy and safety profile.
  • Drug Interactions: Preliminary studies suggest that leucoside may influence the pharmacokinetics of certain drugs, warranting further investigation into potential interactions when used concurrently with medications.

These interaction studies are crucial for understanding the full scope of leucoside's effects in biological systems and its safety in various applications.

Several compounds share structural or functional similarities with leucoside. Here are some notable examples:

CompoundStructure TypeKey Features
QuercetinFlavonoidAglycone of leucoside; strong antioxidant properties.
RutinGlycosideContains quercetin; known for anti-inflammatory effects.
KaempferolFlavonoidSimilar structure; exhibits antioxidant and anticancer activities.
MyricetinFlavonoidRelated structure; shows potential anti-inflammatory effects.
IsoquercitrinGlycosideA derivative of quercetin; possesses similar biological activities.

Uniqueness of Leucoside

Leucoside stands out due to its specific glycosylation pattern with glucose linked to quercetin, which may enhance its solubility and bioavailability compared to other flavonoids. Its unique combination of antioxidant and anti-inflammatory properties makes it particularly interesting for both pharmaceutical and nutraceutical applications.

Leucoside (C26H28O15) is a glycosylated flavonoid compound with a molecular weight of 580.5 g/mol that has been identified in various plant species including Spiranthes vernalis and Aesculus chinensis [1]. Structurally, leucoside is characterized as kaempferol 3-O-β-xylopyranosyl(1→2)-β-glucopyranoside, consisting of a kaempferol backbone with specific sugar moieties attached [2]. The biosynthesis of leucoside follows the general flavonoid biosynthetic pathway with specialized enzymatic steps that lead to its unique structure [1] [2].

Precursor Molecules and Enzymatic Catalysis

The biosynthesis of leucoside begins with precursor molecules from the phenylpropanoid pathway, primarily p-coumaroyl-CoA derived from phenylalanine, and malonyl-CoA from the acetate pathway [4]. These precursors undergo a series of enzymatic reactions to form the flavonoid backbone, which is subsequently modified through reduction and glycosylation steps to produce leucoside [9]. The enzymatic catalysis involves multiple enzymes working in a coordinated sequence to facilitate the conversion of these precursors into the final leucoside structure [4] [9].

Role of Chalcone Synthase (CHS) in Flavonoid Backbone Formation

Chalcone synthase serves as the entry point enzyme in the flavonoid biosynthetic pathway and catalyzes the first committed step in leucoside formation [9]. This enzyme facilitates the condensation reaction between one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to produce naringenin chalcone, a C15 intermediate with the characteristic flavonoid carbon skeleton (C6-C3-C6) [11]. The reaction mechanism involves the sequential addition of two-carbon units from malonyl-CoA to the growing polyketide chain attached to the enzyme's active site [12].

The catalytic mechanism of chalcone synthase involves a highly conserved cysteine residue (Cys-164 in Medicago sativa CHS) that functions as a nucleophile with an unusually low pKa of approximately 5.5, compared to 8.7 for free cysteine [12]. This enhanced nucleophilicity is critical for the thioester formation with p-coumaroyl-CoA and the subsequent condensation reactions with malonyl-CoA units [12]. The reaction proceeds through the following steps:

  • Loading of p-coumaroyl-CoA onto the catalytic cysteine
  • Decarboxylative condensation with the first malonyl-CoA
  • Sequential addition of two more malonyl-CoA units
  • Cyclization of the tetraketide intermediate
  • Aromatization to form naringenin chalcone [9] [11] [12]

The naringenin chalcone is subsequently isomerized to naringenin (a flavanone) by chalcone isomerase, which undergoes further modifications in the pathway leading to leucoside formation [9]. The efficiency of this process is enhanced by chalcone isomerase-like proteins (CHILs) that interact with chalcone synthase to promote the formation of tetrahydroxychalcone while reducing the production of side products [10].

Dihydroflavonol Reductase (DFR) in Leucoside Synthesis

Dihydroflavonol reductase plays a crucial role in the biosynthesis of leucoside by catalyzing the stereospecific reduction of dihydroflavonols to leucoanthocyanidins [13]. In the context of leucoside synthesis, dihydroflavonol reductase specifically reduces dihydrokaempferol to leucopelargonidin, which serves as an important intermediate in the pathway [17] [19]. This NADPH-dependent enzyme belongs to the reductase-epimerase-dehydrogenase family and exhibits substrate specificity that varies among plant species [13] [17].

The substrate specificity of dihydroflavonol reductase is determined by specific amino acid residues, particularly at position 134, which can be classified into three types: asparagine-type (Asn-type), aspartic acid-type (Asp-type), and non-Asn/Asp-type [13]. The Asn-type dihydroflavonol reductases generally have broader substrate specificity and can convert multiple dihydroflavonols including dihydrokaempferol, dihydroquercetin, and dihydromyricetin to their corresponding leucoanthocyanidins [13] [19]. However, some Asn-type dihydroflavonol reductases show selective activity toward specific substrates despite having the characteristic Asn residue at position 134 [13].

Research on dihydroflavonol reductase from various plant species has revealed that:

Plant SpeciesDFR TypeSubstrate PreferenceProductsReference
Freesia hybridaAsn-typeDihydromyricetin, DihydroquercetinLeucodelphinidin, Leucocyanidin [17]
Ginkgo bilobaMixedDihydroquercetin (GbDFR1, GbDFR3), Dihydrokaempferol (GbDFR2)Leucocyanidin, Leucopelargonidin [19]
Ophiorrhiza japonicaAsn-typeDihydroquercetin, DihydromyricetinLeucocyanidin, Leucodelphinidin [13]

In the context of leucoside biosynthesis, dihydroflavonol reductase catalyzes the conversion of dihydrokaempferol to leucopelargonidin, which undergoes further modifications including glycosylation to form leucoside [17] [19]. The enzymatic reaction involves the transfer of a hydride from NADPH to the C-4 carbonyl group of the dihydroflavonol, followed by protonation to yield the corresponding leucoanthocyanidin [13] [17].

Glycosylation Mechanisms

Glycosylation represents a critical step in leucoside biosynthesis, where specific sugar moieties are attached to the flavonoid backbone through the action of glycosyltransferases [14]. For leucoside, this process involves the attachment of a disaccharide unit consisting of glucose and xylose to the kaempferol aglycone at the 3-O position [2] [5]. The glycosylation occurs in the endoplasmic reticulum and Golgi apparatus, where various glycosyltransferases catalyze the sequential addition of sugar residues to form the final glycosidic structure [14] [20].

Sambubiosyl Transferase Activity

Sambubiosyl transferase activity is essential for the formation of the characteristic sugar moiety in leucoside, which contains a β-xylopyranosyl(1→2)-β-glucopyranoside unit [2] [5]. While specific information on sambubiosyl transferase in leucoside biosynthesis is limited, research on similar glycosyltransferases provides insights into the mechanism of this enzymatic activity [24] [26].

The sambubiosyl transferase likely functions through a two-step process:

  • Initial glucosylation of the kaempferol aglycone at the 3-O position by a UDP-glucose:flavonoid 3-O-glucosyltransferase
  • Subsequent addition of a xylose residue to the 2-position of the glucose by a UDP-xylose:flavonoid glucoside 2-O-xylosyltransferase [24] [26]

These enzymes belong to the family of glycosyltransferases that catalyze the transfer of sugar moieties from activated donor molecules (UDP-sugars) to specific acceptor substrates [26]. The sambubiosyl transferase activity is likely performed by specialized glycosyltransferases that recognize the specific structural features of the kaempferol glucoside intermediate and catalyze the formation of the xylosidic linkage to produce the sambubiosyl moiety characteristic of leucoside [24] [26].

Sugar Donor Specificity in Glycosidic Bond Formation

The formation of glycosidic bonds in leucoside biosynthesis depends on the sugar donor specificity of the glycosyltransferases involved [24]. These enzymes exhibit high selectivity for both the sugar donor (UDP-glucose, UDP-xylose) and the acceptor substrate (kaempferol, kaempferol 3-O-glucoside) [21] [24]. The specificity is determined by the structural features of the enzyme's active site, which recognizes and positions the donor and acceptor molecules for optimal catalysis [21].

The sugar donor specificity of glycosyltransferases involved in flavonoid glycosylation is influenced by specific amino acid residues within the plant secondary product glycosyltransferase (PSPG) box, a highly conserved motif found in these enzymes [24]. Research on flavonoid 7-O-glucuronosyltransferases from Lamiales plants has identified an arginine residue within the PSPG box that is critical for the specific recognition of UDP-glucuronic acid as the sugar donor [24]. Substitution of this arginine with tryptophan was sufficient to convert the sugar donor specificity from UDP-glucuronic acid to UDP-glucose, highlighting the importance of specific amino acid residues in determining sugar donor preference [24].

The glycosidic bond formation in leucoside involves the following mechanistic steps:

  • Binding of the UDP-sugar donor to the glycosyltransferase
  • Recognition and binding of the acceptor substrate (kaempferol or kaempferol glucoside)
  • Nucleophilic attack by the hydroxyl group of the acceptor on the C1 carbon of the sugar donor
  • Formation of the glycosidic bond with inversion or retention of configuration at the anomeric carbon
  • Release of UDP and the glycosylated product [21] [24]

The specificity of glycosyltransferases for different sugar donors (UDP-glucose, UDP-xylose) contributes to the structural diversity of flavonoid glycosides, including leucoside, in plant systems [24]. This specificity has evolved through local differentiation within specific plant lineages after the establishment of general regiospecificity for the sugar acceptor, allowing for the production of specialized metabolites with unique glycosylation patterns [24].

Transcriptional Regulation of Biosynthetic Genes

The biosynthesis of leucoside is regulated at the transcriptional level through the coordinated expression of genes encoding the enzymes involved in the flavonoid biosynthetic pathway [15]. This regulation involves various transcription factors that bind to specific promoter elements of the biosynthetic genes and modulate their expression in response to developmental and environmental cues [15] [30].

The transcriptional regulation of flavonoid biosynthetic genes involves several families of transcription factors, including:

  • MYB transcription factors: These play a central role in regulating flavonoid biosynthesis and can function as activators or repressors [15] [30]. For example, in Arabidopsis, MYB12, MYB11, and MYB111 specifically regulate flavonol biosynthesis by activating the expression of early biosynthetic genes including chalcone synthase, chalcone isomerase, and flavonol synthase [15] [30].

  • Basic helix-loop-helix (bHLH) transcription factors: These often work in conjunction with MYB factors to regulate flavonoid biosynthesis [15] [30].

  • WD40 repeat proteins: These form complexes with MYB and bHLH factors to regulate various aspects of flavonoid biosynthesis [15].

  • WRKY and AP2/ERF transcription factors: These can directly target key genes in the flavonoid biosynthetic pathway [15].

The regulation of flavonoid biosynthetic genes involves both direct and cascade transcriptional mechanisms [15]. Direct regulation involves transcription factors binding to specific elements in the promoters of biosynthetic genes, while cascade regulation involves complex interactions between different regulatory components, including microRNAs targeting transcription factors, interactions between activators and repressors, and hormone-induced degradation of regulatory proteins [15].

Research has identified specific regulatory modules involved in the transcriptional control of flavonoid biosynthesis:

  • MicroRNA-mediated regulation: For example, miR858 targets R2R3-MYB genes involved in flavonol biosynthesis in Arabidopsis and potato [15].

  • Hormone-responsive regulation: Jasmonic acid signaling can activate or repress flavonoid biosynthetic genes through interactions with specific transcription factors [15].

  • Light-responsive regulation: UV-B radiation and other light signals can induce the expression of flavonoid biosynthetic genes through specific transcription factors [15] [18].

The transcriptional regulation of leucoside biosynthesis likely involves similar regulatory mechanisms, with specific transcription factors controlling the expression of genes encoding chalcone synthase, dihydroflavonol reductase, and glycosyltransferases involved in the pathway [15] [30]. This coordinated regulation ensures the appropriate spatial and temporal production of leucoside in response to developmental and environmental signals [15] [18].

Galium spp. as Primary Botanical Sources

Galium species represent the most extensively documented botanical sources of leucoside and related kaempferol glycosides within the Rubiaceae family [1] [2] [3]. These perennial herbaceous plants demonstrate significant phytochemical diversity across different species, with flavonoid glycoside content varying substantially based on taxonomic classification and environmental conditions [4] [5].

Galium verum emerges as the richest source of kaempferol-derived glycosides among the studied species, containing notable concentrations of astragalin, cynaroside, hyperoside, and rutin [2] [6] [5]. Phytochemical investigations reveal that Galium verum accumulates iridoid compounds in concentrations ranging from 20-80 milligrams per gram dry weight, with asperuloside identified as the predominant iridoid component [2] [7]. The flavonoid profile of this species demonstrates particular enrichment in kaempferol 3-glycosides, which serve as precursors for leucoside biosynthesis through enzymatic modification pathways [8] [9].

Galium mollugo exhibits distinctive phytochemical characteristics, with hispidulin identified as a species-specific methoxylated flavone present at concentrations of 50.41 ± 0.03 micrograms per gram in aerial parts [1]. This compound represents the first documented occurrence of hispidulin within the Galium genus and contributes to the overall flavonoid glycoside pool that includes leucoside-related metabolites [1]. The species demonstrates enhanced accumulation of chlorogenic acid, reaching concentrations of 10387.8 ± 45.67 micrograms per gram in Galium odoratum, while maintaining substantial levels of beta-sitosterol and campesterol in all examined specimens [1].

Galium aparine contains a comprehensive array of flavonoid glycosides including astragalin, hyperoside, isoquercitrin, rutin, and nicotiflorin [2] [4] [10]. Chemical analysis reveals the presence of iridoid glycosides such as asperuloside, asperulosidic acid, and monotropein, which contribute to the overall secondary metabolite profile supporting leucoside biosynthesis [2] [11]. The species demonstrates consistent flavonoid accumulation patterns with aerial parts containing significantly higher concentrations than root tissues [2] [12].

Helleborus spp. and Secondary Accumulators

Helleborus species function as secondary accumulators of kaempferol glycosides and related flavonoid compounds, though their primary metabolic focus centers on bufadienolide and steroidal glycoside production [13] [14] [15] [16]. Helleborus niger contains diverse bioactive compounds including kaempferol glycosides, quercetin glycosides, and glucosyl-phenyllactic acid derivatives [13] [17] [18].

The metabolic profile of Helleborus niger demonstrates significant concentrations of ranuncoside, a unique tricyclic spiroacetal glycoside that shares biosynthetic pathways with flavonoid glycosides [13] [17]. Recent investigations have identified the presence of kaempferol-derived compounds within the aerial portions of Helleborus niger, particularly in leaf tissues where concentrations reach detectable levels during specific developmental stages [13] [19].

Helleborus foetidus exhibits enhanced accumulation of steroidal glycosides, with 28 identified compounds including 20 novel spirostanol glycosides and one furostanol glycoside [16]. While not primary sources of leucoside, these species contribute to the understanding of glycosidic linkage formation and metabolite localization patterns that inform leucoside distribution studies [16] [18].

The biosynthetic relationship between Helleborus species and leucoside-producing plants involves shared enzymatic pathways for glycoside formation, particularly those catalyzing the attachment of sugar moieties to phenolic aglycones [13] [17]. Investigation of Helleborus purpurascens reveals metabolite profiles containing flavonoid precursors and glycosidic intermediates that support secondary leucoside accumulation [14].

Tissue-Specific Localization Patterns

Leucoside demonstrates distinct tissue-specific accumulation patterns that reflect the metabolic specialization of different plant organs and cellular compartments [20] [21] [22]. Imaging mass spectrometry studies conducted on related flavonoid-producing species reveal preferential localization of kaempferol glycosides within specific cell types and developmental stages [20].

Flowers and inflorescences represent the primary sites of leucoside accumulation, with concentrations reaching 80-100% of total plant content during anthesis [5] [12]. The elevated accumulation in reproductive tissues correlates with increased metabolic activity and enhanced expression of flavonoid biosynthetic enzymes during flower development [23] [24]. Epidermal cells and specialized secretory structures within floral tissues demonstrate the highest leucoside concentrations, reflecting their role in protective and signaling functions [20] [21].

Young expanding leaves exhibit substantial leucoside content, typically containing 60-80% of the concentrations found in flowers [2] [5]. Mesophyll cells and vascular tissues serve as primary storage locations, with flavonoid glycosides accumulated within cellular vacuoles and associated with cell wall components [20] [21]. The temporal pattern of accumulation in leaf tissues shows maximum concentrations during rapid expansion phases, followed by stabilization upon reaching maturity [24] [12].

Mature leaves maintain moderate leucoside levels ranging from 40-60% of peak floral concentrations [2] [5]. The distribution within mature leaf tissues demonstrates preferential accumulation in vacuolar compartments and cell wall-associated regions, where flavonoid glycosides contribute to structural integrity and stress resistance functions [24] [25]. Cellular localization studies indicate concentrated deposition within idioblast cells and specialized parenchyma tissues [20].

Stem tissues exhibit lower leucoside concentrations, typically containing 20-40% of the levels found in aerial reproductive structures [2] [12]. The cortical regions and vascular bundles represent primary storage sites within stem tissues, with concentrations declining with increasing tissue age and lignification [21] [26]. Longitudinal distribution patterns show enhanced accumulation in younger stem segments compared to older, more lignified portions [24].

Root tissues demonstrate minimal leucoside accumulation, generally containing only 5-20% of total plant concentrations [2] [12]. The cortical parenchyma serves as the primary storage location within root systems, with limited seasonal variation in accumulation patterns [24]. The reduced root concentrations reflect the preferential allocation of flavonoid biosynthetic resources to aerial tissues involved in environmental interactions [23] [25].

Seeds exhibit variable leucoside content ranging from 10-90% depending on species and developmental stage [27] [8] [28]. Tea seed extracts, particularly from Camellia species, demonstrate substantial leucoside content derived from the enzymatic hydrolysis of camelliaside precursors [27] [8] [9]. The endosperm and cotyledonary tissues serve as primary storage locations, with maximum concentrations achieved at physiological maturity [27] [29].

Environmental Modulators of Biosynthetic Yield

Environmental factors exert profound influence on leucoside biosynthesis and accumulation patterns, with multiple abiotic and biotic variables contributing to metabolic regulation [30] [31] [32] [23] [24]. The complex interplay between environmental stimuli and plant secondary metabolism determines both quantitative and qualitative aspects of leucoside production [33] [25] [34].

Light intensity and spectral quality represent critical environmental modulators of flavonoid glycoside biosynthesis [32] [23] [24]. Ultraviolet radiation exposure enhances leucoside production through upregulation of phenylpropanoid pathway enzymes and increased expression of flavonoid biosynthetic genes [23] [33]. Moderate to high light intensities optimize flavonoid accumulation, while excessive radiation may trigger protective responses that alter metabolite profiles [24] [25].

Temperature fluctuations significantly impact leucoside biosynthetic pathways, with optimal production occurring within moderate temperature ranges of 15-25°C [32] [24] [34]. Elevated temperatures may accelerate enzymatic reactions involved in glycoside formation while potentially reducing overall metabolite stability [23] [25]. Cold stress conditions often trigger enhanced flavonoid production as part of protective responses against low-temperature damage [24] [33].

Soil moisture availability demonstrates substantial influence on leucoside accumulation patterns [32] [24] [34]. Water stress conditions frequently stimulate increased secondary metabolite production, including enhanced flavonoid glycoside synthesis as part of drought tolerance mechanisms [23] [33] [25]. However, severe water limitation may reduce overall plant biomass and consequently total leucoside yield despite increased tissue concentrations [24].

Soil pH conditions affect leucoside biosynthesis through influences on nutrient availability and root metabolism [32] [24]. Slightly acidic conditions ranging from pH 6.0-6.8 generally favor flavonoid accumulation and optimal glycoside formation [23] [34]. Extreme pH values may inhibit enzymatic activity or alter mineral nutrient uptake patterns that affect secondary metabolite production [24] [25].

Nutrient availability, particularly nitrogen limitation, enhances phenolic compound biosynthesis including leucoside production [32] [23] [24]. Moderate nitrogen restriction redirects metabolic resources toward secondary metabolite synthesis while maintaining adequate plant growth [33] [25] [34]. Phosphorus and potassium availability also influence flavonoid biosynthetic pathways through effects on energy metabolism and enzymatic cofactor availability [24].

Seasonal variation represents one of the most significant environmental modulators of leucoside content, with spring and early summer periods typically exhibiting peak glycoside accumulation [32] [5] [24] [12]. The temporal patterns reflect developmental programming combined with optimal environmental conditions for secondary metabolite synthesis [23] [33]. Photoperiod changes and temperature cycles coordinate to regulate flavonoid biosynthetic gene expression throughout the growing season [25] [34].

Altitude and geographic location influence leucoside production through combined effects of radiation intensity, temperature patterns, and atmospheric pressure variations [32] [24] [12]. Higher elevation sites generally demonstrate increased flavonoid concentrations in response to enhanced ultraviolet exposure and temperature fluctuations [23] [33]. Geographic populations may exhibit distinct metabolite profiles reflecting local environmental adaptations [12] [25].

XLogP3

-0.8

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

9

Exact Mass

580.14282018 g/mol

Monoisotopic Mass

580.14282018 g/mol

Heavy Atom Count

41

Dates

Last modified: 08-15-2023

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